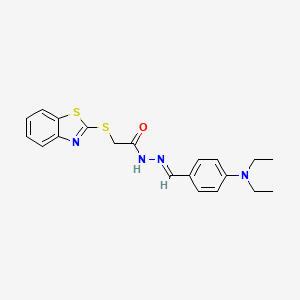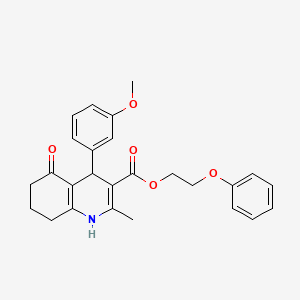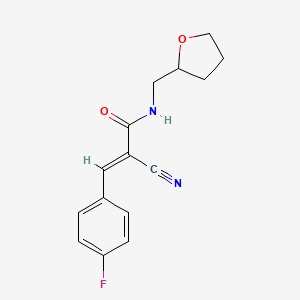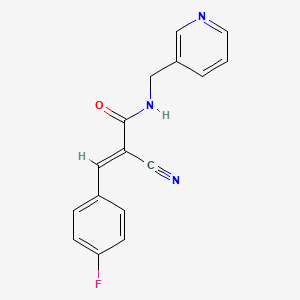
(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドは、その独特の化学構造と潜在的な用途から、科学研究の様々な分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾチアゾール環、酢酸部分、ヒドラジド基を特徴としており、様々な化学反応や用途に適した汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドの合成は、通常、ベンゾチアゾール環の調製から始まる複数段階のプロセスを伴います。これは、o-アミノチオフェノールと酢酸誘導体を環化させることで実現できます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために最適化された合成経路を伴う場合があります。これには、反応を効率的に促進するために触媒、制御された温度、特定の溶媒を使用することがよく含まれます。合成プロセスのスケーラビリティは工業用途にとって重要であり、連続フロー反応器を使用することで生産速度を高めることができます。
化学反応の分析
反応の種類
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、酸性または塩基性条件下で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常、無水溶媒中で行われます。
置換: アミン、チオールなどの求核剤; 反応は通常、極性溶媒中で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究における用途
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの生物活性化合物の可能性について調査されています。
医学: 創薬や診断ツールなど、潜在的な治療用途について検討されています。
工業: 染料、顔料、その他の工業化学品の生産に使用されます。
科学的研究の応用
(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することで効果を発揮する可能性があります。たとえば、細菌の増殖に関与する特定の酵素の活性を阻害し、抗菌性をもたらす可能性があります。正確な分子標的と経路は、特定の用途や状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
ベンゾチアゾール誘導体: 2-メルカプトベンゾチアゾールなどの、同様のベンゾチアゾール環を持つ化合物。
ヒドラジド誘導体: イソニアジドなどの、ヒドラジド基を持つ化合物。
独自性
(2-ベンゾチアゾリルチオ)酢酸((4-(ジエチルアミノ)フェニル)メチレン)ヒドラジドは、独自の官能基の組み合わせにより際立っており、これにより独特の化学反応性と潜在的な用途が得られます。様々な化学反応を起こす能力と潜在的な生物活性により、研究や工業目的において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-mercaptobenzothiazole.
Hydrazide derivatives: Compounds with hydrazide groups, such as isoniazid.
Uniqueness
(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
94768-93-1 |
|---|---|
分子式 |
C20H22N4OS2 |
分子量 |
398.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4OS2/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-26-20-22-17-7-5-6-8-18(17)27-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ |
InChIキー |
OGCPTZKUWWZJLD-FYJGNVAPSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)


![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)

![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)

![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)

![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)
